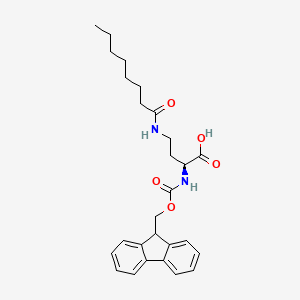

Fmoc-l-dab(octanoyl)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-l-dab(octanoyl)-oh: is a derivative of the amino acid diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octanoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dab(octanoyl)-oh typically involves the following steps:

Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting diaminobutyric acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This deprotection step is crucial in peptide synthesis to expose the amino group for further coupling reactions.

Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptides, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Acylation and Alkylation: The compound can undergo further acylation or alkylation reactions to introduce additional functional groups.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Acylation: Octanoyl chloride and triethylamine.

Major Products:

Deprotected Amino Acid: After removal of the Fmoc group.

Coupled Peptides: Formed through peptide bond formation with other amino acids.

Applications De Recherche Scientifique

Chemistry: Peptide Synthesis

Fmoc-l-dab(octanoyl)-oh plays a crucial role in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent coupling reactions. This capability is essential for constructing complex peptides with high precision.

Synthetic Routes

The synthesis typically involves:

- Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group.

- Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoyl group.

This method enables the production of custom peptides, which are critical for various research and industrial applications.

Biological Research

In biological research, this compound is utilized to synthesize peptides that can function as probes or inhibitors in biochemical assays. The synthesized peptides can interact with specific biological targets, facilitating studies on enzyme activity, receptor binding, and cellular processes.

Medical Applications

The peptides synthesized using this compound are significant in drug development. These compounds can be designed as peptide-based therapeutics, targeting various diseases. For instance, they have been explored for their antimicrobial properties against resistant bacterial strains.

Case Studies

- Polymyxin Antibiotics: Research indicates that derivatives of diaminobutyric acid, including this compound, contribute to the structure-activity relationship of polymyxin antibiotics. These antibiotics are essential in treating infections caused by Gram-negative bacteria resistant to other treatments .

- Antimicrobial Activity: Studies have shown that modifications to the fatty acyl chains in similar compounds can significantly affect their antimicrobial activity against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae .

Industrial Applications

In the pharmaceutical and biotechnology industries, this compound is used for producing custom peptides tailored for specific research needs. Its versatility allows researchers to modify peptides for various applications, including drug delivery systems and diagnostic tools.

Mécanisme D'action

The primary mechanism of action of Fmoc-l-dab(octanoyl)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in coupling reactions, facilitating the formation of peptide bonds. The octanoyl group can influence the hydrophobicity and overall properties of the synthesized peptides.

Comparaison Avec Des Composés Similaires

Fmoc-l-dab(boc)-oh: Another derivative of diaminobutyric acid with a tert-butoxycarbonyl (Boc) protecting group.

Fmoc-l-lys(octanoyl)-oh: A similar compound where lysine is modified with an octanoyl group.

Uniqueness: Fmoc-l-dab(octanoyl)-oh is unique due to the presence of both the Fmoc and octanoyl groups, which provide specific protection and hydrophobic properties, respectively

Activité Biologique

Fmoc-l-Dab(Octanoyl)-OH is a synthetic compound that belongs to the class of polymyxin antibiotics, which are known for their antibacterial properties, particularly against Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial efficacy, structure-activity relationships, and potential nephrotoxicity.

The biological activity of this compound is primarily attributed to its interaction with the bacterial cell membrane. Polymyxins exert their effects through electrostatic interactions with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The positively charged residues, such as diaminobutyric acid (Dab), facilitate this interaction by displacing divalent cations that stabilize the membrane structure .

Once bound, the fatty acyl chain of this compound penetrates the membrane, leading to disruption of the phospholipid bilayer and subsequent cell lysis. This mechanism highlights the importance of both hydrophobic and electrostatic interactions in determining the compound's efficacy.

Antimicrobial Efficacy

The antimicrobial potency of this compound has been evaluated against various strains of bacteria. Comparative studies show that it exhibits significant activity against multidrug-resistant strains, including Klebsiella pneumoniae and Acinetobacter baumannii . The following table summarizes its activity compared to other antibiotics:

| Compound | K. pneumoniae ATCC 13883 | K. pneumoniae MDR | Acinetobacter baumannii | HepG2 CC50 (μM) |

|---|---|---|---|---|

| This compound | 0.5 | 0.5 | 0.5 | >300 |

| Polymyxin B | 1 | 0.5 | 0.25 | >300 |

| Colistin | 0.25 | 0.25 | 0.25 | >300 |

The data indicate that this compound demonstrates comparable or superior activity against resistant strains when compared to traditional polymyxins like colistin and polymyxin B .

Structure-Activity Relationships

Research on structure-activity relationships (SAR) has revealed that modifications to the fatty acyl chain significantly influence antimicrobial activity. For instance, changing the length or saturation of the acyl chain alters the compound's ability to penetrate bacterial membranes and disrupt their integrity . Specifically, octanoyl chains have been shown to maintain effective antimicrobial properties while reducing toxicity compared to longer chains like decanoyl .

Nephrotoxicity Considerations

While polymyxins are effective antibiotics, they are also associated with nephrotoxicity. Studies have shown that this compound exhibits lower cytotoxicity in renal cell lines compared to traditional polymyxins . The reduced nephrotoxic profile is attributed to structural modifications that enhance metabolic stability and decrease accumulation in renal tissues.

Case Studies

A notable study evaluated a series of polymyxin derivatives, including this compound, for their antimicrobial activity and toxicity profiles. The findings indicated that compounds with shorter fatty acyl chains exhibited reduced toxicity while retaining significant antibacterial efficacy against resistant pathogens .

Another case study assessed the effectiveness of this compound in vivo using murine models infected with resistant strains of K. pneumoniae. The results demonstrated a marked reduction in bacterial load without significant adverse effects on renal function .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNTWNAXFUELY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.